molecular formula C17H14N2O3S3 B2813497 4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034238-16-7

4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2813497
CAS RN: 2034238-16-7
M. Wt: 390.49
InChI Key: QHCXKTHHHGWDLR-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a cyano group and a di(thiophen-2-yl)ethyl group, which are both common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a cyano group, and a di(thiophen-2-yl)ethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the cyano group might undergo reactions such as reduction to form an amine, or hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the specific functional groups present. For example, the presence of a cyano group could increase the compound’s polarity, affecting properties such as solubility and boiling point .

Scientific Research Applications

Bioactivity and Antitumor Potential

Studies on benzenesulfonamide derivatives have highlighted their significant cytotoxic activities and potential as carbonic anhydrase inhibitors. For instance, certain derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds have demonstrated strong inhibition of human cytosolic carbonic anhydrases, particularly isoforms hCA I and II, suggesting their potential in developing anticancer agents (Gul et al., 2016).

Antimicrobial Properties

In addition to anticancer potentials, some benzenesulfonamide derivatives have been synthesized and assessed for their antimicrobial activities. For example, a series of derivatives prepared through diazotization and coupling with 1-naphthol demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (El-Gaby et al., 2018).

Carbonic Anhydrase Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase (CA) by sulfonamide derivatives has therapeutic implications, including the management of conditions such as glaucoma. Certain sulfonamides incorporating thiourea scaffolds have shown strong affinities towards carbonic anhydrase isozymes, suggesting their utility in intraocular pressure (IOP) lowering and potential application in treating glaucoma (Casini et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups present. For example, compounds containing a cyano group can be toxic and may release toxic gases when heated .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, including in the development of new pharmaceutical drugs . Future research might focus on synthesizing new thiophene derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name

4-cyano-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-11-13-5-7-14(8-6-13)25(21,22)19-12-17(20,15-3-1-9-23-15)16-4-2-10-24-16/h1-10,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXKTHHHGWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

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